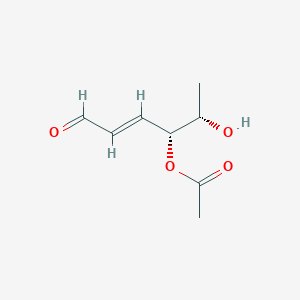
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- is a chemical compound with a specific stereochemistry. It is an organic molecule that contains both hydroxyl and acetyloxy functional groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as hexenal and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts to facilitate the formation of the desired product. The temperature and pressure are carefully monitored to ensure optimal yield.
Purification: After the reaction, the product is purified using techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- may involve large-scale reactors and continuous flow processes to maximize efficiency and yield. The use of advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- exerts its effects involves interactions with molecular targets and pathways. The hydroxyl and acetyloxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Hexenal: A related compound with similar structural features but lacking the acetyloxy and hydroxyl groups.
4-Hydroxy-2-hexenal: Another similar compound with a hydroxyl group but without the acetyloxy group.
Uniqueness
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and acetyloxy groups
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
[(E,2S,3R)-2-hydroxy-6-oxohex-4-en-3-yl] acetate |
InChI |
InChI=1S/C8H12O4/c1-6(10)8(4-3-5-9)12-7(2)11/h3-6,8,10H,1-2H3/b4-3+/t6-,8+/m0/s1 |
Clave InChI |
SHLAUVVFSGLENR-HVCAEDSRSA-N |
SMILES isomérico |
C[C@@H]([C@@H](/C=C/C=O)OC(=O)C)O |
SMILES canónico |
CC(C(C=CC=O)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



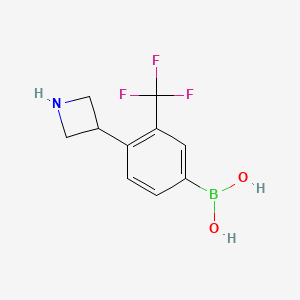
![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)
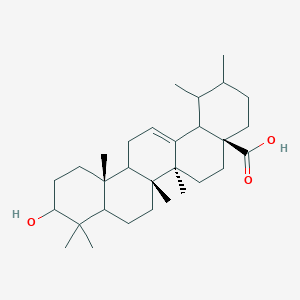
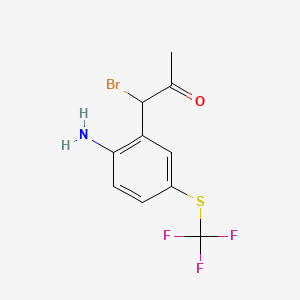
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)

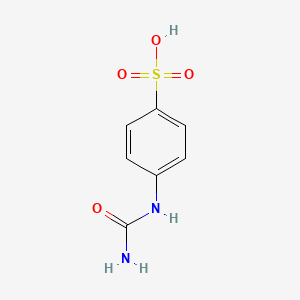

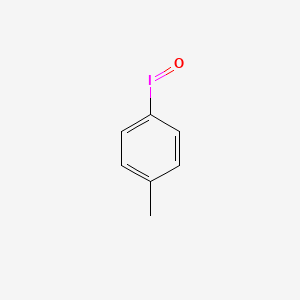

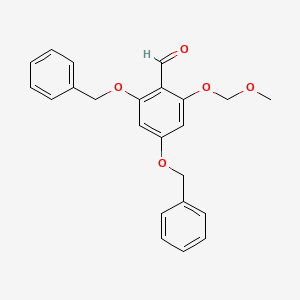

![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
